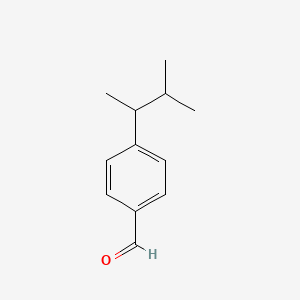
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C23H26N2O10 and a molecular weight of 490.46 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with a glucopyranosiduronic acid moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate typically involves multiple steps. One common method starts with the preparation of 3-methyl-1-phenyl-5-pyrazolone, which is synthesized by refluxing ethyl acetoacetate with phenyl hydrazine in acetic acid . This intermediate is then reacted with various benzaldehydes in the presence of sodium acetate to form the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield halogenated pyrazole derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with various molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to their anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate: This compound shares the pyrazole ring structure but has different functional groups, leading to distinct chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)carbonylmorpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate apart is its combination of a pyrazole ring with a glucopyranosiduronic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C23H26N2O10 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H26N2O10/c1-12-11-17(25(24-12)16-9-7-6-8-10-16)34-23-21(33-15(4)28)19(32-14(3)27)18(31-13(2)26)20(35-23)22(29)30-5/h6-11,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1 |
Clave InChI |
HKWUKFIYGYQPQV-YKZCJQPKSA-N |
SMILES isomérico |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



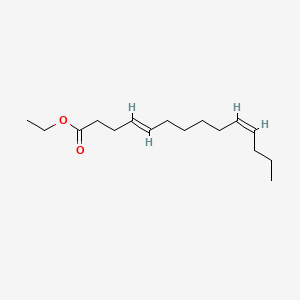
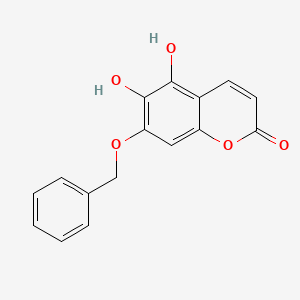
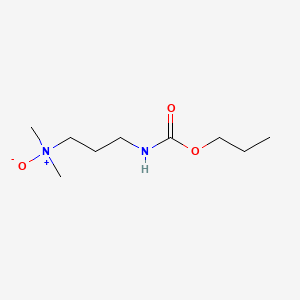
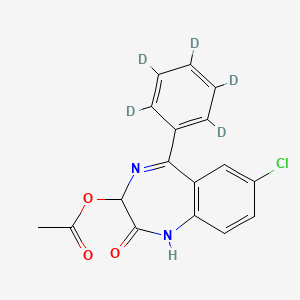
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
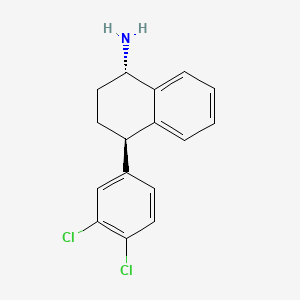
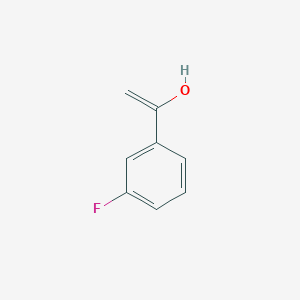
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
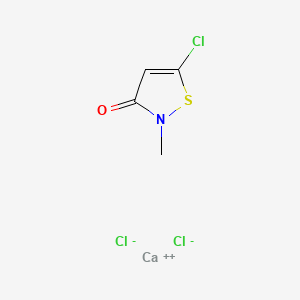

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
